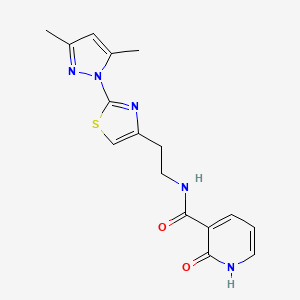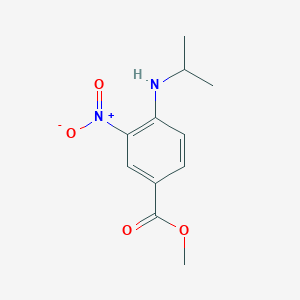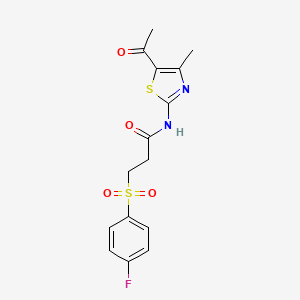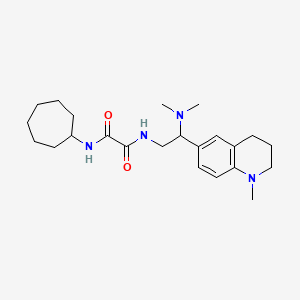![molecular formula C13H19NOS B2440189 2,2-dimethyl-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}propanamide CAS No. 1203315-62-1](/img/structure/B2440189.png)
2,2-dimethyl-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-dimethyl-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}propanamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as "DMTCP" and is a cyclopropyl derivative of the popular drug, ketamine. DMTCP has been found to have unique properties that make it a valuable tool for researchers in various fields.
Mécanisme D'action
DMTCP is believed to work by blocking the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking this receptor, DMTCP can produce dissociative anesthesia and alter consciousness. Additionally, DMTCP has been found to activate the mammalian target of rapamycin (mTOR) signaling pathway, which is involved in the regulation of protein synthesis and cell growth.
Biochemical and Physiological Effects:
DMTCP has been found to produce a range of biochemical and physiological effects in animal models. These effects include altered synaptic plasticity, increased neurogenesis, and changes in gene expression. DMTCP has also been found to produce antidepressant effects in animal models, which may be due to its ability to increase the expression of brain-derived neurotrophic factor (BDNF).
Avantages Et Limitations Des Expériences En Laboratoire
DMTCP has several advantages for use in laboratory experiments. It has a shorter duration of action than ketamine, which allows for more precise timing of experiments. Additionally, DMTCP has fewer side effects than ketamine, which reduces the risk of confounding variables in experiments. However, DMTCP is a relatively new compound and has not been extensively studied in humans, which limits its potential applications.
Orientations Futures
There are several potential future directions for research on DMTCP. One area of interest is its potential use as an antidepressant. DMTCP has been found to produce antidepressant effects in animal models, and further research could explore its potential as a treatment for depression in humans. Additionally, DMTCP's effects on neurogenesis and synaptic plasticity could make it a valuable tool for studying the mechanisms underlying learning and memory. Further research could also explore the potential applications of DMTCP in other scientific fields, such as cancer research and drug addiction.
Méthodes De Synthèse
DMTCP can be synthesized through a multi-step process that involves the reaction of cyclopropylmethylamine with thiophene-2-carboxylic acid, followed by the addition of 2,2-dimethylpropanoyl chloride. The resulting compound is then purified through various techniques to yield pure DMTCP.
Applications De Recherche Scientifique
DMTCP has been studied for its potential applications in various scientific fields, including neuroscience and pharmacology. This compound has been found to have similar effects to ketamine, such as inducing dissociative anesthesia and producing antidepressant effects. However, DMTCP has been shown to have a shorter duration of action and fewer side effects than ketamine.
Propriétés
IUPAC Name |
2,2-dimethyl-N-[(1-thiophen-2-ylcyclopropyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NOS/c1-12(2,3)11(15)14-9-13(6-7-13)10-5-4-8-16-10/h4-5,8H,6-7,9H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOKBBRYKBGMRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1(CC1)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[3-(2,2-Difluoroethoxy)-1-ethylpyrazol-4-yl]amino]acetic acid](/img/structure/B2440107.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methoxybenzamide](/img/structure/B2440108.png)
![2-ethoxy-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2440109.png)



![2-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B2440115.png)

![2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2440119.png)
![N-(2-chlorobenzyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2440122.png)

![N-(3-methyl-4-(N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfamoyl)phenyl)propionamide](/img/structure/B2440124.png)
![4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[(3-chlorophenyl)methyl]benzamide](/img/structure/B2440129.png)